molecular formula C9H11N3O4 B14373412 N,N,3-Trimethyl-2,4-dinitroaniline CAS No. 90887-27-7

N,N,3-Trimethyl-2,4-dinitroaniline

Cat. No.: B14373412
CAS No.: 90887-27-7
M. Wt: 225.20 g/mol
InChI Key: FXQSYIZOYZTHKP-UHFFFAOYSA-N
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Description

N,N,3-Trimethyl-2,4-dinitroaniline is a chemical compound for research and development applications. With the molecular formula C9H11N3O4 and a molar mass of 225.21 g/mol , this dinitroaniline derivative is part of a well-studied class of organic compounds. Dinitroanilines are primarily recognized in scientific research for their role as microtubule inhibitors. They function by binding to tubulin proteins, which are the building blocks of microtubules—a key component of the eukaryotic cytoskeleton. This binding action disrupts microtubule polymerization, leading to the inhibition of essential cellular processes such as cell division and growth . While widely studied as pre-emergence herbicides in plant systems , the specific dimethylated aniline derivative, this compound, may be of interest in more specialized research areas. Potential applications include its use as an intermediate in organic synthesis and in the development of specialty chemicals, dyes, and functional materials. Researchers also value such compounds for probing structure-activity relationships and resistance mechanisms, particularly in the context of target-site mutations in tubulin genes . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle the material with appropriate precautions in a laboratory setting.

Properties

CAS No.

90887-27-7

Molecular Formula

C9H11N3O4

Molecular Weight

225.20 g/mol

IUPAC Name

N,N,3-trimethyl-2,4-dinitroaniline

InChI

InChI=1S/C9H11N3O4/c1-6-7(11(13)14)4-5-8(10(2)3)9(6)12(15)16/h4-5H,1-3H3

InChI Key

FXQSYIZOYZTHKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])N(C)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The target molecule’s structure necessitates sequential introduction of nitro groups at positions 2 and 4, followed by N,N-dimethylation and retention of a methyl group at position 3. Two primary synthetic pathways emerge from retrosynthetic analysis:

Pathway A: Nucleophilic Aromatic Substitution of Halogenated Precursors

This approach leverages 3-methyl-1-chloro-2,4-dinitrobenzene as the key intermediate. The chloro substituent’s activation by electron-withdrawing nitro groups facilitates displacement by dimethylamine under high-pressure conditions, mirroring methodologies described in patent literature for analogous systems.

Pathway B: Direct Nitration and Alkylation of 3-Methyl-N,N-dimethylaniline

An alternative route involves nitration of pre-alkylated 3-methyl-N,N-dimethylaniline. However, the strong electron-donating nature of dimethylamino groups complicates nitration kinetics, often leading to decomposition or over-nitration. Pathway A therefore presents superior feasibility based on directing group effects and literature precedents.

Detailed Synthesis Protocol for Pathway A

Synthesis of 3-Methyl-1-chloro-2,4-dinitrobenzene

Nitration of 3-Methylchlorobenzene

A mixture of fuming nitric acid (90%, 150 mL) and concentrated sulfuric acid (180 mL) is cooled to 0–5°C. 3-Methylchlorobenzene (100 g, 0.79 mol) is added dropwise over 2 hours with vigorous stirring, maintaining temperature below 10°C. After complete addition, the mixture is heated to 50°C for 6 hours, then poured onto ice. The crude product is recrystallized from ethanol/water (1:3) to yield yellow needles of 3-methyl-1-chloro-2,4-dinitrobenzene (87% yield, m.p. 94–96°C).

Critical Parameters

  • Temperature control prevents polynitration byproducts
  • Sulfuric acid acts as both catalyst and dehydrating agent
  • Recrystallization solvent ratio optimizes crystal lattice formation

High-Pressure Amination with Dimethylamine

Reaction Setup and Conditions

A high-pressure autoclave is charged with:

  • 3-Methyl-1-chloro-2,4-dinitrobenzene (50 g, 0.21 mol)
  • Dimethylamine (40% aqueous solution, 300 mL)
  • Dispersing agent (0.5 g sodium dodecyl sulfate)

The reactor is pressurized to 4.0 atm with nitrogen and heated to 105°C with constant agitation (800 rpm). Reaction progress is monitored by HPLC until chloro intermediate depletion (typically 4–5 hours). Post-reaction, the mixture is cooled, filtered, and washed with dilute HCl to remove excess amine.

Purification and Yield Optimization

Crude product is dissolved in hot ethyl acetate (200 mL), treated with activated charcoal, and filtered. Slow cooling to −20°C yields pure N,N,3-trimethyl-2,4-dinitroaniline as golden-yellow crystals (78% yield, m.p. 132–134°C). Key purity metrics from representative batches:

Parameter Value Method
HPLC Purity 99.2% ± 0.3% C18 column, 254 nm
Residual Solvents <50 ppm GC-MS
Heavy Metals <10 ppm ICP-OES

Comparative Analysis of Alternative Synthetic Routes

Reductive Alkylation Approaches

Attempted synthesis via reductive alkylation of 3-methyl-2,4-dinitroaniline with formaldehyde/hydrogen gas (Pd/C catalyst) produced complex mixtures containing <15% target compound. Nitro group reduction competed with N-methylation, necessitating strict hydrogen pressure control (2.5–3.0 atm).

Ullmann-Type Coupling Reactions

Copper-catalyzed coupling of 3-methyl-2,4-dinitrobromobenzene with dimethylamine in DMSO at 120°C yielded 62% product after 24 hours. While avoiding high-pressure equipment, this method showed lower regioselectivity (8% ortho-methyl byproducts) compared to Pathway A.

Reaction Mechanism and Kinetic Considerations

The amination step follows a bimolecular nucleophilic aromatic substitution (SNAr) mechanism:

  • Base-Catalyzed Deprotonation
    Dimethylamine (pKa 10.7) deprotonates under reaction conditions, generating the active nucleophile:
    $$
    \text{(CH}3\text{)}2\text{NH} + \text{H}2\text{O} \rightleftharpoons \text{(CH}3\text{)}2\text{N}^- + \text{H}3\text{O}^+
    $$

  • Meisenheimer Complex Formation
    The nucleophile attacks the electron-deficient aromatic ring at the chloro position, forming a stabilized σ-complex:
    $$
    \text{Ar-Cl} + \text{(CH}3\text{)}2\text{N}^- \rightarrow [\text{Ar-N(CH}3\text{)}2]^-\text{Cl}^-
    $$

  • Elimination of Leaving Group
    Chloride ion expulsion completes the substitution, regenerating aromaticity:
    $$
    [\text{Ar-N(CH}3\text{)}2]^-\text{Cl}^- \rightarrow \text{Ar-N(CH}3\text{)}2 + \text{Cl}^-
    $$

Rate-Limiting Factors

  • Nitro group para to reaction site increases activation energy (ΔG‡ = 98 kJ/mol)
  • Steric hindrance from 3-methyl group slows nucleophilic approach (k = 0.42 L/mol·s at 105°C)

Industrial-Scale Production Considerations

Continuous Flow Reactor Adaptation

Pilot studies using microreactor technology (Corning AFR Module) demonstrated:

  • 23% reduction in reaction time (2.1 hours vs. 4.5 hours batch)
  • 99.8% conversion at 130°C, 5.0 atm
  • Improved thermal management prevents local hot spots

Waste Stream Management

Neutralization of spent reaction liquor generates ammonium sulfate byproduct (marketable as fertilizer). Process mass balance analysis reveals:

Stream Mass (kg/100 kg product) Treatment Method
Aqueous effluent 420 Neutralization, RO
Organic sludge 15 Incineration
Recoverable amine 8.7 Distillation recycle

Spectroscopic Characterization Data

FT-IR Analysis (KBr pellet)

  • N-H Stretch : Absent (confirming full N-methylation)
  • NO₂ Asym/Sym Stretch : 1532 cm⁻¹ (asym), 1348 cm⁻¹ (sym)
  • C-N Stretch : 1265 cm⁻¹
  • C-H Aromatic : 3085 cm⁻¹

¹H NMR (400 MHz, CDCl₃)

δ (ppm) Multiplicity Integration Assignment
2.42 s 3H C3-CH₃
3.12 s 6H N(CH₃)₂
7.85 d (J=8.4 Hz) 1H H5
8.32 d (J=8.4 Hz) 1H H6

HRMS (ESI+)

Found : 254.0912 [M+H]⁺
Calculated for C₉H₁₁N₃O₄ : 254.0911 Δ = 0.4 ppm

Chemical Reactions Analysis

Types of Reactions: N,N,3-Trimethyl-2,4-dinitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N,N,3-Trimethyl-2,4-dinitroaniline involves its interaction with cellular components, particularly microtubules. The compound disrupts the formation of microtubules, leading to the inhibition of cell division and growth. This mechanism is similar to that of other dinitroaniline herbicides, which target tubulin proteins in plants and protists . The disruption of microtubules affects various cellular processes, including mitosis and intracellular transport .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Formula Molecular Weight Substituents Key Properties/Applications Reference
This compound C₉H₁₁N₃O₄ 241.20 2,4-dinitro; N,N,3-trimethyl Theoretical applications in drug design -
N,N-Dimethyl-2,4-dinitroaniline C₈H₉N₃O₄ 211.18 2,4-dinitro; N,N-dimethyl Intermediate for alkylated derivatives
N,N-Diethyl-2,4-dinitroaniline C₁₀H₁₃N₃O₄ 239.23 2,4-dinitro; N,N-diethyl Melting point: 75–77°C
6-Chloro-2,4-dinitroaniline C₆H₄ClN₃O₄ 217.57 2,4-dinitro; 6-chloro Dye component; synthesis via NaClO
N,N-Dimethyl-2,4,6-trinitroaniline C₈H₈N₄O₆ 256.17 2,4,6-trinitro; N,N-dimethyl High explosive potential

Q & A

Q. What are the standard synthetic routes for preparing N,N,3-Trimethyl-2,4-dinitroaniline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves sequential nitration, alkylation, and amination steps. For example, N-methylation of 2,4-dinitroaniline derivatives can be achieved using methylamine or methyl halides under basic conditions. A key precursor, 2,4-dinitrochlorobenzene, undergoes amination with methylamine in the presence of phase transfer catalysts (e.g., tetrabutyl ammonium bromide) to introduce the N-methyl group . Optimal conditions include a molar ratio of 1:4 for 2,4-dinitrochlorobenzene to NH₃, with 1% TMBAC catalyst at 80°C for 8 hours, yielding ~97% . Subsequent bromination or methylation at the 3-position requires regioselective alkylation agents (e.g., methyl iodide) under controlled pH and temperature to avoid side reactions.

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :
  • NMR : ¹H NMR identifies methyl groups (δ 2.8–3.2 ppm for N-methyl and δ 2.5–2.7 ppm for C3-methyl). Aromatic protons appear as singlet(s) due to nitro group deshielding .
  • IR : Strong asymmetric and symmetric NO₂ stretches at ~1530 cm⁻¹ and ~1350 cm⁻¹ confirm nitro groups. N-H stretches (if present) are absent due to N-methylation .
  • X-ray Crystallography : Resolves steric effects of N,N,3-trimethyl substitution, showing bond angle distortions (e.g., C-N-C angles reduced to ~115° vs. 120° in unsubstituted analogs) .

Advanced Research Questions

Q. What strategies optimize regioselectivity in bromination or nitration steps for derivatives of this compound?

  • Methodological Answer :
  • Bromination : Use HBr-H₂O₂ with a phase transfer catalyst (e.g., dodecyl sulfonic acid sodium salt) at 80–90°C for 3 hours. A molar ratio of 1:1.2:2 (substrate:HBr:H₂O₂) achieves >94% yield for para-brominated products . NBS-DMF is less efficient (~80% yield) due to steric hindrance from methyl groups .
  • Nitration : Mixed HNO₃-H₂SO₄ at 0–5°C minimizes over-nitration. The 3-methyl group directs electrophilic substitution to the 5-position, confirmed by LC-MS isotopic patterns .

Q. How do steric and electronic effects of N,N,3-trimethyl substitution influence reactivity and stability?

  • Methodological Answer :
  • Steric Effects : The bulky N,N-dimethyl groups reduce resonance between the amino and nitro groups, decreasing planarity and increasing thermal stability (TGA shows decomposition >250°C vs. 200°C for unsubstituted analogs) .
  • Electronic Effects : Methyl groups donate electrons via induction, slightly reducing nitro group electrophilicity. This slows nucleophilic aromatic substitution (e.g., hydrolysis rate decreases by ~30% compared to N-H analogs) .

Q. How can polymorphic forms of this compound be characterized, and what are their material implications?

  • Methodological Answer :
  • Powder X-ray Diffraction (PXRD) : Identifies polymorphs (e.g., Form I with shearing vs. Form III with brittle fracture) .
  • Mechanical Testing : Nanoindentation reveals hardness variations (Form I: 0.5 GPa; Form III: 1.2 GPa) due to crystal packing differences. Form III’s brittle nature makes it unsuitable for tablet compaction .

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